N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
描述
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a thienopyrazole derivative characterized by a bicyclic thieno[3,4-c]pyrazol scaffold substituted with a 2,3-dimethylphenyl group at position 2 and a 2,2-diphenylacetamide moiety at position 2. This compound’s structural complexity arises from the fused thiophene-pyrazole core, which is further functionalized with aromatic and amide groups. Its synthesis and crystallographic characterization likely employ tools like SHELX programs for small-molecule refinement and structure determination .
属性
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-18-10-9-15-24(19(18)2)30-26(22-16-33(32)17-23(22)29-30)28-27(31)25(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-15,25H,16-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEMESVRYNPWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that merit thorough investigation. This article delves into its biological activity, including its pharmacological effects and potential mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: C22H23N3O3S, with a molecular weight of 409.5 g/mol. Its IUPAC name is N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide. The compound's structural features may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various thieno[3,4-c]pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines.
These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Compounds within the thieno[3,4-c]pyrazole class have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory diseases.
Antioxidant Activity
Antioxidant assays indicate that thieno[3,4-c]pyrazole derivatives can scavenge free radicals effectively. This property is beneficial in preventing oxidative stress-related diseases and may enhance the compound's therapeutic profile.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can affect various signaling pathways (e.g., NF-kB and MAPK pathways), leading to altered gene expression related to cell survival and proliferation.
- Induction of Apoptosis : Activation of caspases and other apoptotic markers has been observed in studies involving similar compounds.
Case Studies
A notable study demonstrated the efficacy of thieno[3,4-c]pyrazole derivatives in animal models of cancer. The administration of these compounds resulted in reduced tumor growth rates compared to controls. Furthermore, histopathological examinations revealed decreased cellular proliferation and increased apoptosis in treated groups.
科学研究应用
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines. For instance, a study demonstrated significant growth inhibition against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions (PGIs) exceeding 75% . The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer proliferation.
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This positions it as a potential candidate for developing new anti-inflammatory drugs.
Pharmacological Applications
2.1 Drug Development
The structural characteristics of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide make it a valuable scaffold for drug design. Its unique thieno[3,4-c]pyrazole framework allows for modifications that can enhance its bioactivity and selectivity towards specific biological targets.
2.2 Bioavailability Studies
Research into the pharmacokinetics of this compound is ongoing. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its efficacy as a therapeutic agent. Understanding these parameters is essential for predicting the compound's behavior in biological systems and its potential therapeutic window.
Material Science Applications
3.1 Synthesis of Novel Materials
Beyond its biological applications, this compound can serve as a precursor in the synthesis of novel materials with specific properties. Its unique chemical structure can be exploited in creating polymers or nanomaterials that exhibit desirable mechanical or thermal properties.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Significant growth inhibition in cancer cell lines | |
| Anti-inflammatory | Potential 5-lipoxygenase inhibitor | |
| Drug Development | Scaffold for new drug design |
Case Studies and Research Findings
- Anticancer Mechanism Study :
- Inflammatory Response Modulation :
-
Material Science Innovations :
- Research exploring the use of this compound in material science has shown potential for creating hybrid materials with enhanced thermal stability and mechanical strength due to its unique thieno[3,4-c]pyrazole structure.
相似化合物的比较
Comparative Analysis with Structurally Similar Compounds
Thienopyrazole derivatives are a versatile class of compounds with applications in medicinal chemistry and materials science. Below, we compare the target compound with key analogs, focusing on structural variations, substituent effects, and inferred properties.
Core Structural Similarities and Differences
All compounds share the thieno[3,4-c]pyrazol scaffold but differ in substituents:
- Target compound : 2,3-dimethylphenyl (position 2), 2,2-diphenylacetamide (position 3).
- Analog 1 (CAS 958984-08-2) : 2,3-dimethylphenyl (position 2), furan-2-carboxamide (position 3) .
- Analog 2 (CAS 958228-81-4) : 3-chlorophenyl (position 2), 2-fluorobenzamide (position 3) .
These variations impact electronic, steric, and solubility profiles. For example, the diphenylacetamide group in the target compound introduces significant hydrophobicity compared to the smaller furan or fluorobenzamide groups in analogs.
Substituent Effects on Physicochemical Properties
| Property | Target Compound | Analog 1 (Furan) | Analog 2 (Chloro/Fluoro) |
|---|---|---|---|
| Molecular Weight | ~495 g/mol (estimated) | ~423 g/mol | ~455 g/mol |
| Aromatic Substituents | 2,3-dimethylphenyl + diphenyl | 2,3-dimethylphenyl + furan | 3-chlorophenyl + fluorophenyl |
| Polar Groups | Amide | Amide + furan oxygen | Amide + fluorine |
| Predicted LogP | ~5.2 (highly lipophilic) | ~3.8 | ~4.1 |
- Lipophilicity : The diphenylacetamide group in the target compound contributes to higher LogP values, suggesting enhanced membrane permeability but reduced aqueous solubility compared to analogs .
Hypothetical Structure-Activity Relationships (SAR)
- Diphenylacetamide vs. Furan/Chloro Substituents : The bulky diphenylacetamide may enhance π-π stacking with aromatic residues in biological targets, whereas the furan oxygen (Analog 1) or fluorine (Analog 2) could participate in hydrogen bonding or dipole interactions .
Methodological Considerations in Comparative Studies
Crystallographic Analysis
SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of small molecules, enabling precise determination of bond lengths, angles, and conformations . For example, the thienopyrazole core’s planarity and substituent orientations could be validated via these tools.
Computational Analysis
Comparative ESP analysis of the target compound and analogs could reveal differences in charge distribution, influencing solubility or receptor binding .
常见问题
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound, given its fused thieno-pyrazole and acetamide moieties?
- Methodological Answer : Synthesis optimization should focus on controlling regioselectivity during cyclization and minimizing side reactions. Reflux conditions with triethylamine as a base (to neutralize HCl byproducts) and chloroacetyl chloride as an acylating agent are critical, as seen in analogous acetamide syntheses . Reaction progress should be monitored via TLC (e.g., silica gel plates with ethyl acetate/hexane eluents) to isolate intermediates. Recrystallization from non-polar solvents (e.g., pet-ether) improves purity. Advanced purification via column chromatography (silica gel, gradient elution) is recommended for structurally similar heterocycles .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?
- Methodological Answer : Use a combination of / NMR to confirm proton environments and carbonyl/amide functionalities. High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) resolves bond lengths, angles, and oxidation states . Hydrogen-bonding patterns can be analyzed using graph set theory to confirm supramolecular packing .
Q. How can computational methods predict the compound’s stability and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects and thermal stability. For docking studies, AutoDock Vina evaluates interactions with biological targets, guided by crystallographic data .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental spectral data and computational predictions?
- Methodological Answer : Cross-validate using multiple techniques:
- NMR : Compare experimental coupling constants (-values) with DFT-predicted spin-spin interactions.
- IR : Assign carbonyl stretches (1650–1750 cm) and validate against computed vibrational modes.
- Crystallography : Resolve tautomeric or conformational ambiguities via SHELXL refinement . If contradictions persist, re-examine synthesis conditions (e.g., solvent polarity, temperature) that may favor unexpected tautomers .
Q. What strategies resolve crystallographic disorder in the thieno-pyrazole ring system?
- Methodological Answer : SHELXL’s PART instruction can model disorder by splitting atoms into multiple positions with occupancy refinement . For severe disorder, high-resolution data (≤ 0.8 Å) and restraints (e.g., SIMU, DELU) improve convergence. Hydrogen-bonding networks (analyzed via Mercury software) may stabilize specific conformations .
Q. How does hydrogen bonding influence the compound’s solid-state arrangement and solubility?
- Methodological Answer : Graph set analysis (C, D, R motifs) identifies donor-acceptor interactions (e.g., N–H···O, O–H···N) that dictate packing motifs . Solubility can be modulated by introducing polar substituents (e.g., –OH, –NH) to enhance hydrogen bonding with solvents. Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) correlate thermal behavior with intermolecular forces .
Q. What experimental designs are recommended for assessing biological activity while minimizing off-target effects?
- Methodological Answer : Use a tiered approach:
- In vitro : Enzyme inhibition assays (e.g., fluorescence-based) with positive/negative controls.
- Selectivity : Screen against related enzymes (e.g., kinases, proteases) to identify off-target interactions.
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., methyl, halogens) on the 2,3-dimethylphenyl or diphenylacetamide groups .
Q. How can researchers reconcile conflicting bioactivity data across studies?
- Methodological Answer : Conduct meta-analyses focusing on variables like:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
